Aflatoxin B2 is a natural product found in Aspergillus nomiae, Glycyrrhiza uralensis, and other organisms with data available.
Aflatoxin B2
CAS No.: 7220-81-7
Cat. No.: VC21339311
Molecular Formula: C17H14O6
Molecular Weight: 314.29 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 7220-81-7 |
---|---|
Molecular Formula | C17H14O6 |
Molecular Weight | 314.29 g/mol |
IUPAC Name | (3S,7R)-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione |
Standard InChI | InChI=1S/C17H14O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h6,8,17H,2-5H2,1H3/t8-,17+/m0/s1 |
Standard InChI Key | WWSYXEZEXMQWHT-WNWIJWBNSA-N |
Isomeric SMILES | COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5CCO[C@@H]5OC4=C1 |
SMILES | COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5CCOC5OC4=C1 |
Canonical SMILES | COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5CCOC5OC4=C1 |
Colorform | Crystals Colorless to pale yellow crystals Crystals from chloroform and pentane Yellow crystals with blue fluorescence |
Melting Point | 287.5 °C |
Chemical Structure and Properties
Aflatoxin B2 possesses specific chemical and physical properties that distinguish it from other aflatoxins while contributing to its toxicological profile. Its molecular formula is C₁₇H₁₄O₆ with a molecular weight of 314.289 g/mol . The compound exhibits characteristic blue fluorescence when exposed to ultraviolet light at 425 nm, a property utilized in some detection methods .
The physical properties of Aflatoxin B2 contribute to its stability and persistence in various environments. It has a boiling point of 521.0±50.0 °C at 760 mmHg and a melting point of 305 °C (with decomposition in chloroform) . Its density is approximately 1.52±0.1 g/cm³, and it has a flash point of 234.0±30.2 °C .
When analyzed through mass spectrometry, Aflatoxin B2 demonstrates good electrospray ionization efficiency in positive ion mode with a molecular base ion at m/z 315.17 for the protonated adduct [M+H]⁺ and m/z 337 for the sodium adduct [M+Na]⁺ . Its mass spectral fragmentation pathway reveals that daughter ions form through the loss of carbon monoxide, oxygen, hydrogen, and methyl groups . Structurally, Aflatoxin B2 has a double bond equivalence (DBE) of 11 .
The key structural difference between Aflatoxin B2 and the more toxic Aflatoxin B1 is the saturation of the terminal furan ring in B2, compared to the presence of a double bond in this ring in B1 . This structural variation significantly reduces the carcinogenic potency of Aflatoxin B2, making it hundreds of times less carcinogenic than B1, though still harmful .
Table 1: Chemical and Physical Properties of Aflatoxin B2
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₄O₆ |
Molecular Weight | 314.289 g/mol |
Density | 1.52±0.1 g/cm³ |
Boiling Point | 521.0±50.0 °C at 760 mmHg |
Melting Point | 305 °C (decomposition in chloroform) |
Flash Point | 234.0±30.2 °C |
Double Bond Equivalence (DBE) | 11 |
Production and Sources
Aflatoxin B2 is primarily produced by specific fungal species under favorable environmental conditions. The main producers are Aspergillus flavus and Aspergillus parasiticus, though other species including Aspergillus oryzae, Aspergillus fumigatus, and members of the Penicillium genus can also synthesize this toxin .
These fungi thrive in warm, humid environments, making tropical and subtropical regions particularly susceptible to aflatoxin contamination. The production of aflatoxins, including Aflatoxin B2, is significantly enhanced when crops are exposed to water or humid conditions, especially during growth, harvest, storage, or processing phases .
The biosynthetic pathway for Aflatoxin B2 production involves complex enzymatic processes within the fungi. While Aflatoxin B1 is typically the major mycotoxin produced by most species under culture conditions, Aflatoxin B2 is consistently produced alongside it, albeit usually in smaller quantities .
Environmental factors such as temperature, humidity, drought stress, and insect damage to crops can significantly influence the production of Aflatoxin B2. Climate change concerns have raised questions about potential increases in aflatoxin contamination as weather patterns become more extreme and unpredictable, potentially creating more favorable conditions for toxigenic fungi .
Contamination in Food and Feed
Aflatoxin B2 contamination presents a significant challenge to food safety worldwide. This mycotoxin commonly contaminates a variety of agricultural products including corn, cereals, sorghum, peanuts, cotton, groundnuts, maize, chilies, and other oil-seed crops . The contamination can occur during pre-harvest, harvest, or post-harvest stages, particularly when crops are subjected to stress conditions or improper storage .
Human exposure to Aflatoxin B2 occurs primarily through two routes: ingestion and inhalation . Ingestion can happen directly through consumption of contaminated plant foods or indirectly through animal-derived products such as milk, meat, and eggs from livestock fed contaminated feed . This secondary contamination pathway creates an additional layer of food safety concern, as toxins can enter the human food supply even when direct plant consumption is carefully monitored.
A particularly concerning characteristic of Aflatoxin B2 is its remarkable stability. The compound can persist in food and animal feed even after various processing and cooking procedures . This resistance to degradation means that conventional food preparation methods often fail to eliminate the toxin, allowing it to remain in the final consumed product.
Once ingested, Aflatoxin B2 can bioaccumulate in the body, particularly in the liver, due to its lipophilic nature and resistance to metabolic breakdown . This bioaccumulation potential increases the risk of chronic exposure effects, even when individual exposure incidents involve relatively low concentrations of the toxin.
Toxicity and Health Effects
Aflatoxin B2, while less potent than Aflatoxin B1, still presents significant health risks to both humans and animals. In the toxicity hierarchy of aflatoxins, B1 demonstrates the highest toxicity, followed by G1, G2, and finally B2 . Despite its relative position in this hierarchy, Aflatoxin B2 remains a compound of serious health concern due to its documented hepatotoxic, teratogenic, and carcinogenic properties .
The International Agency for Research on Cancer (IARC) has classified Aflatoxin B2 as a Group 2B carcinogen, designating it as possibly carcinogenic to humans . This classification reflects the compound's potential to cause cancer, particularly hepatocellular carcinoma (liver cancer), especially in individuals with pre-existing liver conditions or compromised immune systems .
The toxicity mechanism of Aflatoxin B2 primarily involves its metabolic activation in the liver, where it forms reactive intermediates that can bind to DNA and proteins . These reactions lead to cellular damage and potential mutagenesis, though the specific metabolic activation pathways and resulting DNA adducts formed by Aflatoxin B2 differ from those of Aflatoxin B1 . The key structural difference—Aflatoxin B2's saturated furan ring versus Aflatoxin B1's double bond in the terminal furan ring—accounts for B2 being hundreds of times less carcinogenic than B1 .
Beyond its carcinogenic potential, Aflatoxin B2 exposure is associated with several other adverse health effects. Chronic exposure can suppress immune function, increasing susceptibility to infections and potentially exacerbating the effects of other immunotoxic agents . Studies suggest that exposure during critical developmental stages may lead to adverse effects on fetal development and reproductive health .
Acute aflatoxicosis, which can occur after consuming high levels of aflatoxins, may manifest as liver damage, hemorrhaging, and in severe cases, death. Chronic exposure at lower levels presents more insidious risks, including immune suppression and an increased likelihood of cancer development over time .
Table 2: Comparative Toxicity of Major Aflatoxins
Aflatoxin | Relative Toxicity | Key Structural Feature | Classification |
---|---|---|---|
Aflatoxin B1 | Highest | Double bond in terminal furan ring | Group 1 (Carcinogenic to humans) |
Aflatoxin G1 | Second highest | - | Group 1 |
Aflatoxin G2 | Third highest | - | Group 1 |
Aflatoxin B2 | Lowest of major aflatoxins | Saturated furan ring | Group 2B (Possibly carcinogenic to humans) |
Detection and Measurement
The accurate detection and quantification of Aflatoxin B2 are essential for food safety monitoring and health risk assessment. Various analytical methods have been developed to identify and measure this compound in different matrices, including food, feed, and biological samples.
Mass spectrometry represents one of the most powerful tools for Aflatoxin B2 analysis. When subjected to electrospray ionization (ESI), Aflatoxin B2 exhibits good ionization efficiency in the positive ion mode, generating a molecular base ion at m/z 315.17 for the protonated adduct [M+H]⁺ and m/z 337 for the sodium adduct [M+Na]⁺ . In tandem mass spectrometry (MS/MS), the fragmentation pathway of Aflatoxin B2 reveals that daughter ions form through the loss of carbon monoxide, oxygen, hydrogen, and methyl groups, creating a characteristic fragmentation pattern that aids in identification .
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a particularly valuable technique for mycotoxin analysis, including Aflatoxin B2, due to its high sensitivity and specificity. This approach was employed in recent research evaluating mycotoxins in plant-based supplements, demonstrating its practical utility in real-world contamination scenarios .
For biomonitoring human exposure, various biological samples can be employed to detect and quantify Aflatoxin B2 and its biomarkers, particularly in blood, urine, and nasal secretions . These measurements provide valuable information about recent or current exposure to aflatoxins. Because aflatoxins are known to bioaccumulate, testing positive for their presence may indicate either current exposure or persistent historical exposure .
In clinical and research settings, optimal test results for Aflatoxin B2 indicate undetectable levels of the toxin, reflecting the ideal absence of exposure . Elevated levels indicate concerning exposure that may warrant further investigation of potential contamination sources and possible health interventions.
Recent Research Findings
Recent scientific investigations have expanded our understanding of Aflatoxin B2, its presence in various products, and potential detoxification strategies. A 2025 study published in Nature Scientific Reports evaluated the health risks associated with mycotoxins, including Aflatoxin B2, in plant-based supplements sold in Malaysia . This research revealed universal contamination with Aflatoxin B2 across all tested samples, with some exceeding regulatory limits established by both Malaysian and European authorities .
Risk assessment metrics in this study painted a concerning picture, with all Aflatoxin B2-positive samples showing Margin of Exposure (MOE) values below the critical threshold of 10,000, indicating significant public health risks . Particularly alarming were samples B2 and B10, where MOE values for Aflatoxin B2 were as low as 6 and 21, respectively . These findings highlight the urgent need for enhanced monitoring and regulation of mycotoxins in plant-based supplements to protect consumer health.
On the mitigation front, a 2015 study explored the detoxification potential of Corymbia citriodora plant extracts against Aflatoxin B2 . Using mass spectrometric identification techniques, researchers identified ten possible degraded products of Aflatoxin B2 formed after treatment with the plant extract, all showing structural alterations in the parent compound . This research suggests potential natural approaches to reducing Aflatoxin B2 toxicity in contaminated products.
The synthesis of Aflatoxin B2 has also been a subject of recent research interest. The total synthesis pathway has been elucidated as a multistep sequence beginning with a [2+3]cycloaddition between quinone 1 and 2,3-Dihydrofuran, catalyzed by a CBS catalyst . This synthesis route involves numerous reactions including Duff reaction, esterification with triflic anhydride, Grignard reaction, Baeyer-Villiger oxidation, and more, culminating in the formation of the complete Aflatoxin B2 molecular structure .
These diverse research directions reflect the multifaceted approach needed to address Aflatoxin B2 contamination concerns, from understanding its prevalence in the food supply to developing strategies for detoxification and synthetic production for analytical standards.
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